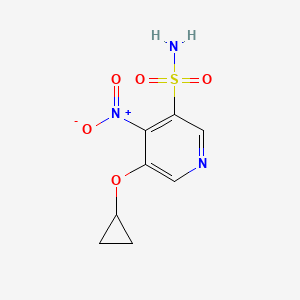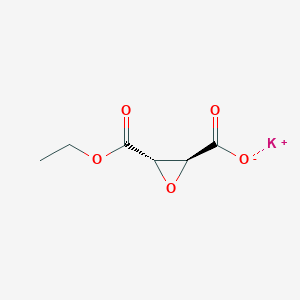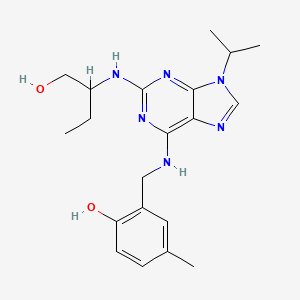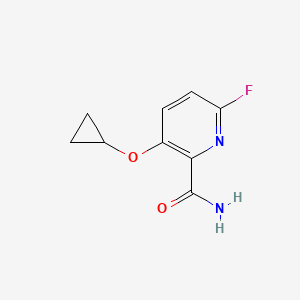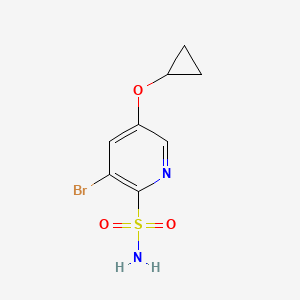![molecular formula C16H22N2O5 B14806732 Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806732.png)
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate is a synthetic organic compound with the molecular formula C16H22N2O5. This compound is known for its unique structure, which includes a hydrazino group, a phenoxy group, and an oxobutanoate ester. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form ethyl 3,5-dimethylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to produce ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Scientific Research Applications
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, affecting their function. The phenoxy group can interact with hydrophobic regions of proteins, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxopentanoate: This compound has an additional carbon in the oxoalkanoate chain, which may affect its reactivity and biological activity.
Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate: This compound has a similar structure but different substituents on the phenoxy group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(3,5-dimethylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-16(21)6-5-14(19)17-18-15(20)10-23-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FBPNILNQWCTFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



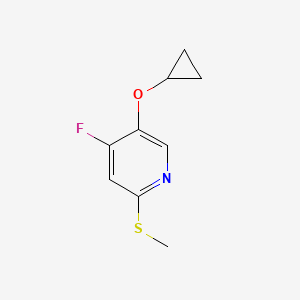
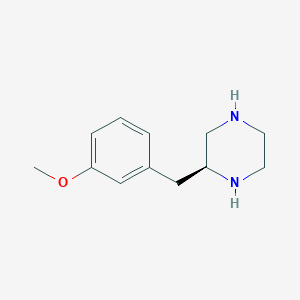
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14806683.png)
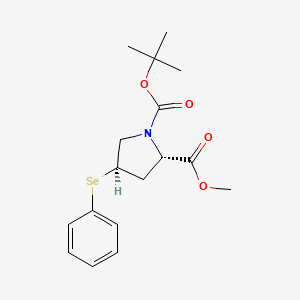
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)

![(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
